molecular formula C11H10BrNO3 B5647731 4-[(2-bromo-4-methylphenyl)amino]-4-oxo-2-butenoic acid

4-[(2-bromo-4-methylphenyl)amino]-4-oxo-2-butenoic acid

Cat. No. B5647731
M. Wt: 284.11 g/mol
InChI Key: PCYBUNMDTUSBNX-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-bromo-4-methylphenyl)amino]-4-oxo-2-butenoic acid, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Derivatization

  • Microwave-Assisted Synthesis: 4-Oxobutenoic acids, including 4-[(2-bromo-4-methylphenyl)amino]-4-oxo-2-butenoic acid, are synthesized using microwave-assisted aldol-condensation, providing a broad range of substrates. This method utilizes simple procedures and accessible materials, making it a versatile approach for synthesizing biologically active species and intermediates for further derivatization (Uguen et al., 2021).

Chemical Structure Analysis

  • Bromophenol Derivatives: A study on bromophenol derivatives from the red alga Rhodomela confervoides included compounds structurally similar to this compound. These derivatives were analyzed using spectroscopic methods such as IR, EIMS, FABMS, ESIMS, and NMR, demonstrating the diverse chemical structures that can be obtained from natural sources and their potential applications in various fields (Zhao et al., 2004).

Biological Activities

  • Antimicrobial and Analgesic Properties: Certain derivatives of 4-aryl-4-oxo-2-butenoic acids, which include compounds similar to this compound, have been studied for their antimicrobial and analgesic activities. These compounds showcase the potential for such structures to be utilized in the development of new therapeutic agents (Koz’minykh et al., 2004).

Analytical Applications

  • High-Performance Liquid Chromatography (HPLC): Derivatives of 4-oxo-2-butenoic acids have been used as fluorogenic labeling reagents for the HPLC analysis of biologically important thiols. This indicates their utility in analytical chemistry for sensitive and selective detection of specific biomolecules (Gatti et al., 1990).

Synthesis Optimization

  • Synthesis of Analog Compounds: The synthesis of various analog compounds, including those structurally related to this compound, has been explored to enhance the properties and potential applications of these compounds in pharmaceuticals and other industries (Ikemoto et al., 2005).

Potential Therapeutic Uses

  • Inhibitory Activity Against HIV-1: Some derivatives of 4-oxo-2-butenoic acid have been studied for their potential as HIV-1 integrase inhibitors. This illustrates the significant role these compounds could play in antiviral therapy (Vandurm et al., 2009).

properties

IUPAC Name

(E)-4-(2-bromo-4-methylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-7-2-3-9(8(12)6-7)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYBUNMDTUSBNX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-bromo-4-methylphenyl)amino]-4-oxo-2-butenoic acid
Reactant of Route 2
4-[(2-bromo-4-methylphenyl)amino]-4-oxo-2-butenoic acid
Reactant of Route 3
Reactant of Route 3
4-[(2-bromo-4-methylphenyl)amino]-4-oxo-2-butenoic acid
Reactant of Route 4
Reactant of Route 4
4-[(2-bromo-4-methylphenyl)amino]-4-oxo-2-butenoic acid
Reactant of Route 5
Reactant of Route 5
4-[(2-bromo-4-methylphenyl)amino]-4-oxo-2-butenoic acid
Reactant of Route 6
4-[(2-bromo-4-methylphenyl)amino]-4-oxo-2-butenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.